Propane;sulfuric acid

Description

Propane sulfonic acid (C₃H₈SO₃), a sulfonic acid derivative of propane, is a strong organic acid characterized by a sulfonic (-SO₃H) group attached to a propane backbone. It is synthesized via the oxidation of propyl mercaptan (C₃H₇SH) using hydrogen peroxide (H₂O₂) in the presence of sulfuric acid (H₂SO₴), yielding a water-soluble, highly acidic compound . Its applications span catalysis, polymer production, and organic synthesis, where it serves as a recyclable solid acid catalyst in green chemistry protocols .

| Property | Propane Sulfonic Acid |

|---|---|

| Molecular Formula | C₃H₈SO₃ |

| Molecular Weight | 140.16 g/mol |

| Acidity (pKa) | ~ -1.5 (strong acid) |

| Solubility | Highly water-soluble |

| Applications | Catalysis, polymers, surfactants |

Properties

Molecular Formula |

C6H22O12S3 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

propane;sulfuric acid |

InChI |

InChI=1S/2C3H8.3H2O4S/c2*1-3-2;3*1-5(2,3)4/h2*3H2,1-2H3;3*(H2,1,2,3,4) |

InChI Key |

RLZPDVHGAZAQEU-UHFFFAOYSA-N |

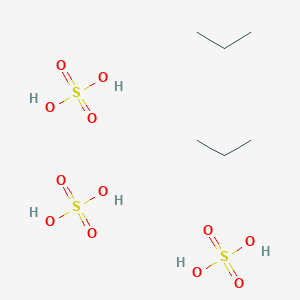

Canonical SMILES |

CCC.CCC.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfuric acid, praseodymium(3+) salt (3:2) can be synthesized by reacting praseodymium oxide or praseodymium hydroxide with sulfuric acid. The reaction typically involves dissolving praseodymium oxide or hydroxide in sulfuric acid, followed by crystallization to obtain the salt. The reaction can be represented as follows: [ \text{Pr}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Pr}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of sulfuric acid, praseodymium(3+) salt (3:2) involves the use of high-purity praseodymium oxide and concentrated sulfuric acid. The reaction is carried out in large reactors, and the resulting solution is subjected to controlled cooling to induce crystallization. The crystals are then filtered, washed, and dried to obtain the final product.

Chemical Reactions Analysis

Primary Reaction Pathway

Propane reacts with concentrated sulfuric acid under controlled conditions (elevated temperatures, typically 170°C) to form propane hydrogen sulfate (C₃H₇OSO₃H) via an electrophilic addition mechanism. The reaction proceeds as follows:

This intermediate undergoes hydrolysis to yield propan-2-ol (isopropyl alcohol):

Sulfuric acid acts as both a reactant and catalyst, regenerating after hydrolysis .

Mechanistic Details

The reaction mechanism involves three key stages:

-

Protonation : Sulfuric acid protonates propane, forming a carbocation intermediate.

-

Nucleophilic Attack : The bisulfate ion (HSO₄⁻) attacks the carbocation, forming propane hydrogen sulfate.

-

Hydrolysis : The alkyl sulfate intermediate reacts with water to produce propan-2-ol.

For tertiary alcohols like propan-2-ol, the dehydration mechanism (reverse reaction) involves carbocation formation at high temperatures (~170°C) .

Reaction Kinetics and Conditions

Reaction rates depend on sulfuric acid concentration and temperature. Studies on similar alkanes suggest:

Kinetic data for alkane-sulfuric acid systems indicate a Q₁₀ value (rate increase per 10°C rise) of ~2–3, typical for exothermic reactions .

Comparative Reactivity of Alkanes

Propane’s reactivity with sulfuric acid differs from other alkanes due to its molecular structure:

| Alkane | Primary Product | Reaction Rate (Relative) |

|---|---|---|

| Propane | Propane hydrogen sulfate | Moderate |

| Ethane | Ethyl hydrogen sulfate | Slow |

| Butane | Butyl hydrogen sulfate | Fast |

Longer carbon chains (e.g., butane) exhibit faster reaction rates due to increased carbocation stability.

Scientific Research Applications

Sulfuric acid, praseodymium(3+) salt (3:2) has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other praseodymium compounds and as a catalyst in various chemical reactions.

Biology: The compound is used in biological studies to investigate the effects of rare earth elements on biological systems.

Medicine: Research is being conducted to explore the potential medical applications of praseodymium compounds, including their use in imaging and therapy.

Industry: Sulfuric acid, praseodymium(3+) salt (3:2) is used in the production of specialized materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of sulfuric acid, praseodymium(3+) salt (3:2) involves its interaction with molecular targets and pathways in various systems. In chemical reactions, praseodymium(3+) ions can act as Lewis acids, accepting electron pairs from other molecules. This property makes it useful as a catalyst in certain reactions. In biological systems, praseodymium ions can interact with proteins and enzymes, potentially affecting their function and activity.

Comparison with Similar Compounds

Methanesulfonic Acid (CH₃SO₃H)

- Structure : A shorter-chain sulfonic acid with a methyl group.

- Acidity : Comparable pKa (~ -1.9), slightly stronger than propane sulfonic acid.

- Applications : Widely used in electroplating, pharmaceuticals, and as a catalyst in esterification. Unlike propane sulfonic acid, it is less thermally stable above 160°C .

- Environmental Impact: Both acids are non-oxidizing and less corrosive than H₂SO₄, but methanesulfonic acid is more volatile .

2-Acrylamido-2-Methylpropane Sulfonic Acid (AMPS)

- Structure : A sulfonic acid with an acrylamide group, enabling polymerization.

- Acidity : pKa ~ -2.3, stronger than propane sulfonic acid.

- Applications: Key monomer in hydrogels, ion-exchange resins, and oilfield chemicals. Unlike propane sulfonic acid, AMPS forms copolymers with enhanced thermal stability .

- Synthesis : Produced via sulfonation of acrylamide derivatives, requiring specialized conditions .

Alumina Sulfuric Acid (ASA)

- Structure : A solid acid catalyst where H₂SO₄ is immobilized on alumina (Al₂O₃).

- Acidity : Bronsted acidity comparable to concentrated H₂SO₄ but with heterogeneous catalysis advantages.

- Applications : Superior to propane sulfonic acid in Pechmann condensations (e.g., coumarin synthesis) and benzimidazole formation, achieving >90% yields under mild conditions .

- Reusability : ASA can be reused 5–7 times without activity loss, whereas propane sulfonic acid requires regeneration after fewer cycles .

Key Research Findings

Catalytic Efficiency

- Propane Sulfonic Acid: Achieves 85–95% yields in dihydropyridinone synthesis under microwave irradiation, outperforming HClO₄ and H₃PO₄ .

- ASA : Yields 92% in coumarin synthesis at 100°C, surpassing neutral alumina (45%) and H₂SO₄ (78%) .

- AMPS : Enables high-conversion polymer electrolytes (95% conductivity retention after 1,000 cycles) .

Data Tables

Table 2: Thermal Stability

| Compound | Decomposition Temperature (°C) |

|---|---|

| Propane Sulfonic Acid | 220 |

| ASA | >300 (stable up to 500) |

| AMPS | 180 (polymer form: >250) |

Biological Activity

Propane; sulfuric acid, a compound represented by the chemical formula C₃H₁₀O₄S, has garnered attention for its biological activity, particularly in antimicrobial applications. This article reviews the existing literature on the biological properties of this compound, focusing on its antibacterial and antifungal activities, as well as its potential therapeutic uses.

Chemical Structure and Properties

Propane; sulfuric acid is a sulfonated derivative of propane, which indicates that it contains sulfuric acid functional groups. This structural modification enhances its reactivity and biological activity compared to its parent hydrocarbon.

Antimicrobial Activity

Recent studies have demonstrated that compounds derived from propane; sulfuric acid exhibit significant antibacterial and antifungal properties.

Antibacterial Activity

A study published in Pharmaceuticals explored the antimicrobial effects of propyl-propane-thiosulfinate (PTS) and propyl-propane-thiosulfonate (PTSO), both of which are related to propane; sulfuric acid. The minimum inhibitory concentration (MIC) values for PTS against various bacteria ranged significantly, indicating its effectiveness:

- MIC Values :

- PTS: 16 to 64 mg/L

- PTSO: 4 to 16 mg/L

The study found that PTSO exhibited stronger antibacterial activity against several strains, including Candida albicans and Candida krusei, with resistance noted only in Pseudomonas aeruginosa .

Antifungal Activity

In addition to antibacterial properties, propane; sulfuric acid derivatives also display antifungal activity. The same study reported:

- Fungicidal Activity :

- PTS: MIC values ranged from 32 to 128 mg/L

- PTSO: MIC values ranged from 8 to 32 mg/L

These findings suggest that PTSO is significantly more effective against fungal pathogens compared to PTS, highlighting its potential as a therapeutic agent in managing fungal infections .

The antimicrobial action of propane; sulfuric acid derivatives is believed to be linked to their ability to disrupt microbial cell membranes, leading to cell lysis and death. The gaseous phase of these compounds generates growth inhibition zones in microbial cultures, demonstrating their efficacy in vapor form as well .

Case Studies and Research Findings

A notable study focused on the sulfonation of polyetheretherketone (PEEK) implants using concentrated sulfuric acid. This research highlighted how controlled sulfonation improved the biological activity of the implants by enhancing protein absorption and promoting cell adhesion and proliferation. The results indicated that sulfonated surfaces could significantly improve osseointegration properties, making them suitable for biomedical applications .

Table: Summary of Biological Activities

| Compound | Activity Type | MIC Range (mg/L) | Notes |

|---|---|---|---|

| Propyl-Propane-Thiosulfinate (PTS) | Antibacterial | 16 - 64 | Effective against various bacteria |

| Propyl-Propane-Thiosulfonate (PTSO) | Antibacterial | 4 - 16 | More effective than PTS |

| Propyl-Propane-Thiosulfinate (PTS) | Antifungal | 32 - 128 | Limited effectiveness against fungi |

| Propyl-Propane-Thiosulfonate (PTSO) | Antifungal | 8 - 32 | Significant antifungal activity |

Q & A

Q. What are the primary roles of sulfuric acid derivatives (e.g., ASA, MSA) as catalysts in organic synthesis?

Sulfuric acid derivatives like alumina sulfuric acid (ASA) and molybdate sulfuric acid (MSA) are widely used as recyclable solid acid catalysts in green organic synthesis. For example, ASA efficiently catalyzes Pechmann condensation reactions under solvent-free conditions to synthesize coumarin derivatives at 100°C, achieving high yields (85–95%) compared to traditional liquid acids like H₂SO₄ . These catalysts reduce waste, minimize solvent use, and can be reused multiple times without losing activity . Methodologically, researchers should optimize catalyst loading (e.g., 10 mol% for XSA in coumarin synthesis) and solvent systems (e.g., ethanol for ASA-mediated benzimidazole synthesis) to balance reactivity and environmental impact .

Q. How does sulfuric acid influence nucleation rates in atmospheric studies?

Sulfuric acid (H₂SO₄) is critical in atmospheric aerosol formation, where its concentration strongly correlates with nucleation rates. Classical nucleation theory parameterizes rates using temperature (230–305 K), relative humidity (0.01–100%), and H₂SO₄ concentration (10⁴–10¹¹ cm⁻³). Experimental data show nucleation rates (J) follow a power-law relationship: , where , indicating dimers as key intermediates . Researchers must account for stabilizing compounds (e.g., ammonia or organics) that reduce dimer evaporation, a factor often omitted in early models .

Advanced Research Questions

Q. What mechanistic insights explain the superior performance of solid acid catalysts over traditional H₂SO₄ in selective synthesis?

Solid acids like ASA operate via Bronsted acid sites on their surfaces, enabling controlled activation of substrates. For instance, in the synthesis of gem-bisamides, MSA activates aldehyde carbonyl groups, forming semi-aminal intermediates that react with amides to yield products with >90% selectivity . In contrast, liquid H₂SO₄ often leads to side reactions (e.g., sulfonation). Advanced characterization techniques (e.g., FTIR, XRD) and kinetic studies reveal that catalyst porosity and acid strength (e.g., ASA vs. neutral alumina) dictate reaction pathways and selectivity .

Q. How do discrepancies between experimental and theoretical nucleation rates inform model refinements?

Classical nucleation models underestimate experimental rates by orders of magnitude due to oversimplified hydration effects. Revised parameterizations incorporating ab initio cluster thermodynamics and experimental vapor pressures show improved agreement (within one order of magnitude). For example, at 230 K and 0.01% humidity, the revised model increases predicted nucleation rates by 10³ compared to earlier versions . Researchers should validate models using controlled chamber experiments that isolate H₂SO₄-water systems from confounding organics .

Q. What experimental strategies optimize solvent-free synthesis using sulfuric acid derivatives?

Solvent-free protocols with ASA or XSA require precise temperature control and microwave irradiation to enhance reaction rates. For example, α-aminophosphonates synthesized via XSA-catalyzed condensation of aldehydes, amines, and diethyl phosphite at 60°C achieve 85–92% yields, outperforming solvent-based methods . Methodologically, researchers should use differential scanning calorimetry (DSC) to identify exothermic peaks and optimize energy input, avoiding decomposition .

Data Contradictions and Resolution

Q. Why do some studies report inconsistent acid recovery rates in propane-sulfuric acid emulsion experiments?

Experimental recovery rates of H₂SO₄ in propane emulsions vary (±1.5%) due to factors like orifice diameter (1/32–1/2 inch) and hydrocarbon-acid ratios. For instance, 1/32-inch orifices show 95.4% recovery due to fine aerosol formation, while larger orifices (1/2 inch) recover >98% . Contradictions arise from unmeasured airborne acid particles or splashing. Researchers should employ impinger sampling and mass-balance analyses to quantify losses .

Q. How do kinetic models resolve contradictions in biomass conversion using H₂SO₄?

In fructose-to-HMF conversion, kinetic models reveal competing pathways: HMF forms via dehydration (Eₐ = 60 kJ/mol) but degrades to levulinic acid (LA) at high acid concentrations (>1 M). A power-law model predicts a maximum HMF yield of 56 mol% at 0.005 M H₂SO₄ and 166°C, aligning with experimental data (53 mol%). Discrepancies arise from humin formation, which is mitigated by optimizing residence time and acid strength .

Methodological Recommendations

- Catalyst Screening : Compare ASA, MSA, and XSA in parallel reactions under identical conditions (solvent, temperature) to assess recyclability and selectivity .

- Nucleation Experiments : Use H₂SO₄ concentrations >10⁶ cm⁻³ and humidity >30% for measurable nucleation rates. Validate with SMPS (scanning mobility particle sizers) .

- Data Reporting : Follow IUPAC guidelines for kinetic studies, including error margins (±1.5% for acid recovery experiments) and full disclosure of byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.